molecular formula C12H11N3O4S B4123427 N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Cat. No.: B4123427
M. Wt: 293.30 g/mol
InChI Key: GORFVJAWGGZSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a complex organic compound that features a furan ring, a benzimidazole core, and a sulfonamide group

Mechanism of Action

Target of Action

The compound N-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The anticancer activity of these compounds is attributed to their interaction with various targets in the cell, particularly those involved in cell proliferation and survival

Mode of Action

Benzimidazole derivatives, in general, are known to interact with their targets in a way that disrupts normal cellular processes, leading to cell death

Biochemical Pathways

Given its potential anticancer activity, it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and dna repair, among others . The downstream effects of these disruptions would likely include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Pharmacokinetics

The pharmacokinetics of furosemide, a related compound, have been studied . Furosemide is a potent loop diuretic that acts on the kidneys to increase water loss from the body . It has a fast onset and short duration of action . The average serum clearance of furosemide was found to be 66 ml/min in anephric patients and 219 ml/min in normal subjects . The half-life of furosemide ranges from 0.33 to 1.17 hours in healthy subjects, and from 4.9 to 9.7 hours in patients with advanced renal failure . These properties may provide some insight into the ADME properties of N-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, but direct studies would be needed for a definitive understanding.

Result of Action

Based on the anticancer activity of benzimidazole derivatives, it can be inferred that the compound may induce cell cycle arrest, apoptosis, and inhibition of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of furan-2-ylmethanol with 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is unique due to its combination of a furan ring, benzimidazole core, and sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-12-14-10-4-3-9(6-11(10)15-12)20(17,18)13-7-8-2-1-5-19-8/h1-6,13H,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORFVJAWGGZSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.